3-(2-Methoxybenzoyl)-4-methylpyridine
Overview
Description
The compound seems to be a derivative of pyrazoles . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Synthesis Analysis
Pyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines . The synthesis of such compounds is usually challenging, mostly because these are polyfunctional compounds exhibiting a high chemical variability within the structure .Molecular Structure Analysis
Pyrazoles are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part .Chemical Reactions Analysis
The reactivity of pyrazoles may be influenced by their tautomeric and conformational preferences . 3(5)-Aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “3-(2-Methoxybenzoyl)-4-methylpyridine” would depend on its specific structure. For example, 2-Methoxybenzoyl chloride, a related compound, has a molecular weight of 170.59 g/mol .Scientific Research Applications
Molecular Structure Analysis
Research on compounds like 4,4′-Bipyridine–2-methoxybenzoic acid explores the crystal structure and intermolecular interactions, such as hydrogen bonds, which are crucial for understanding molecular assembly and designing materials with specific properties (X. Qian & F. Liu, 2012). Such studies can guide the synthesis and application of 3-(2-Methoxybenzoyl)-4-methylpyridine in materials science.
Synthesis and Characterization
The synthesis and characterization of similar compounds, as explored in studies of Schiff bases and pyridine derivatives, provide foundational knowledge on chemical reactions, structural analysis, and optimization of synthesis conditions. For example, research on the synthesis of Schiff bases from 2-hydroxy-4-methoxybenzaldehyde and various amines, including pyridine derivatives, offers insight into methods that could potentially apply to or be adapted for this compound (Bai Linsha, 2015).
Photophysical and Photochemical Properties
The study of new zinc phthalocyanine derivatives with high singlet oxygen quantum yields for potential use in photodynamic therapy demonstrates the relevance of such compounds in medical applications. These derivatives show promising features as Type II photosensitizers for cancer treatment (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020). While not directly linked to this compound, this research area might benefit from the study of its photophysical and photochemical behaviors.
Antimicrobial Activity
Compounds with structures similar to this compound, such as pyridazinyl sulfonamide derivatives, have been synthesized and tested for their antimicrobial activities. Some of these compounds have shown significant antibacterial activities against various bacterial strains (M. Mohamed, 2007). This suggests potential applications of this compound and related compounds in developing new antimicrobial agents.
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the study of pyrazoles and their derivatives could involve further investigations of their structure and chemistry, with a focus on understanding structure/reactivity relationships in this class of heterocycles . This could have a positive impact in the design of synthetic methods where they take part .
Properties
IUPAC Name |
(2-methoxyphenyl)-(4-methylpyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-7-8-15-9-12(10)14(16)11-5-3-4-6-13(11)17-2/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKJBWUDWYYAQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601237569 | |
Record name | (2-Methoxyphenyl)(4-methyl-3-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601237569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187167-75-4 | |
Record name | (2-Methoxyphenyl)(4-methyl-3-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Methoxyphenyl)(4-methyl-3-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601237569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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